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molecular formula C8H14O2 B8670644 5-Methyl-5-propyloxolan-2-one CAS No. 3284-93-3

5-Methyl-5-propyloxolan-2-one

Cat. No. B8670644
M. Wt: 142.20 g/mol
InChI Key: YSNGVCQTXRIIED-UHFFFAOYSA-N
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Patent
US04324727

Procedure details

Using a method similar to Example 1, 186 parts of methyl 4-formyl-4-methyl-heptanoate are reacted with 80 parts of oxygen in the course of 5 hours. 86 parts (61% of theory) of γ-methyl-γ-propyl-γ-butyrolactone (boiling point 117°-119° C./20 mbar) are obtained.
Name
methyl 4-formyl-4-methyl-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3](C)([CH2:10][CH2:11][CH3:12])[CH2:4][CH2:5][C:6]([O:8]C)=[O:7])=O.O=O>>[CH3:1][C:3]1([CH2:10][CH2:11][CH3:12])[O:8][C:6](=[O:7])[CH2:5][CH2:4]1

Inputs

Step One
Name
methyl 4-formyl-4-methyl-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C(CCC(=O)OC)(CCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(=O)O1)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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